molecular formula C10H14BClN2O2 B1602536 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1310404-27-3

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B1602536
CAS No.: 1310404-27-3
M. Wt: 240.5 g/mol
InChI Key: QQSUAGFVCYBRDH-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

This compound is an organoboron compound that exhibits a complex molecular architecture combining pyrimidine heterocyclic chemistry with boronic ester functionality. The compound possesses the molecular formula C₁₀H₁₄BClN₂O₂ and a molecular weight of 240.494 daltons. The Chemical Abstracts Service registry number for this compound is 1310404-27-3, providing definitive identification in chemical databases and literature.

The structural nomenclature of this compound reflects its systematic organization according to International Union of Pure and Applied Chemistry conventions. The base structure consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The chlorine substituent occupies position 2 of the pyrimidine ring, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronic ester, is attached at position 4.

The three-dimensional molecular structure can be represented through several standardized formats. The Simplified Molecular Input Line Entry System representation is B1(OC(C(O1)(C)C)(C)C)c2ccnc(n2)Cl, which provides a linear encoding of the molecular connectivity. The International Chemical Identifier format offers another systematic representation: InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-6-13-8(12)14-7/h5-6H,1-4H3, with the corresponding InChI Key being QQSUAGFVCYBRDH-UHFFFAOYSA-N.

Property Value Reference
Molecular Formula C₁₀H₁₄BClN₂O₂
Molecular Weight 240.494 g/mol
Chemical Abstracts Service Number 1310404-27-3
Simplified Molecular Input Line Entry System B1(OC(C(O1)(C)C)(C)C)c2ccnc(n2)Cl
International Chemical Identifier Key QQSUAGFVCYBRDH-UHFFFAOYSA-N

The pinacol boronic ester moiety represents a particularly important structural feature, consisting of a boron atom coordinated to two oxygen atoms within a six-membered dioxaborolane ring system. This structural arrangement provides enhanced stability compared to free boronic acids while maintaining the synthetic versatility characteristic of organoboron compounds. The tetramethyl substitution pattern on the dioxaborolane ring further enhances the stability of the boronic ester functionality by providing steric protection around the boron center.

Physical property characterization reveals specific thermodynamic and structural parameters that define the compound's behavior under various conditions. The calculated boiling point is approximately 369.1 ± 15.0 degrees Celsius at 760 millimeters of mercury pressure, while the flash point is estimated at 177.0 ± 20.4 degrees Celsius. The molecular polarizability is calculated to be 23.7 ± 0.5 × 10⁻²⁴ cubic centimeters, and the density is approximately 1.2 ± 0.1 grams per cubic centimeter. The vapor pressure at 25 degrees Celsius is extremely low at 0.0 ± 0.8 millimeters of mercury, indicating minimal volatility under standard conditions.

Role in Modern Organoboron Chemistry

The significance of this compound in contemporary organoboron chemistry stems from its unique dual functionality that combines the reactivity of halogenated heterocycles with the synthetic utility of boronic esters. Organoboron compounds have experienced dramatic growth in synthetic applications over the past three decades, particularly in the context of carbon-carbon bond formation reactions. The electron deficiency and low electronegativity of boron create fundamental properties that are exploited extensively in organic synthesis, making compounds like this compound essential building blocks for complex molecule construction.

The boronic ester functionality serves as a versatile nucleophilic coupling partner in various carbon-carbon bond forming reactions, most notably the Suzuki-Miyaura reaction. This reactivity profile is particularly enhanced when the boronic ester is incorporated into electron-deficient heterocyclic systems such as pyrimidines. The pyrimidine core provides additional sites for functionalization while contributing to the overall electronic properties of the molecule, making it suitable for the synthesis of biologically active compounds and advanced materials.

Mechanistic studies of organoboron chemistry have revealed that the success of cross-coupling reactions depends critically on the electronic and steric properties of both the boron-containing nucleophile and the electrophilic coupling partner. In the case of this compound, the presence of the chlorine substituent at position 2 of the pyrimidine ring provides an additional electrophilic site for sequential coupling reactions, enabling the construction of multiply substituted pyrimidine derivatives through carefully controlled reaction sequences.

The pinacol ester protection of the boronic acid functionality offers several advantages in synthetic applications. Unlike free boronic acids, which can be prone to protodeboronation and other side reactions, pinacol boronic esters demonstrate enhanced stability under various reaction conditions. This stability is particularly important in complex synthetic sequences where the boronic ester functionality must survive multiple chemical transformations before being utilized in the final coupling step. The pinacol protecting group can be readily removed under mild conditions when the free boronic acid is required, or it can participate directly in cross-coupling reactions under appropriate catalytic conditions.

Recent developments in photoredox chemistry have expanded the scope of organoboron compound applications beyond traditional thermal processes. Photoinduced reactions of organoboron compounds, including compounds structurally related to this compound, have demonstrated unique reactivity patterns that complement thermal cross-coupling methodologies. These photochemical approaches often proceed through radical mechanisms that can access different substitution patterns and stereochemical outcomes compared to traditional palladium-catalyzed processes.

The design principles underlying the structure of this compound reflect broader concepts in organoboron chemistry related to vacant boron p-orbital engineering and peripheral space design around the boron center. These design principles enable the development of organoboron compounds with exotic reactivity and properties that can be tailored for specific synthetic applications. The combination of electronic effects from the pyrimidine ring system with the steric and electronic properties of the pinacol boronic ester creates a compound with precisely tuned reactivity characteristics suitable for challenging synthetic transformations.

Significance in Cross-Coupling Reaction Architectures

This compound occupies a central position in modern cross-coupling reaction architectures due to its ability to participate in both nucleophilic and electrophilic coupling processes. The Suzuki-Miyaura reaction stands out as the most prominent application of this compound, where it can function as either a boronic ester nucleophile or, through the chlorine substituent, as an electrophilic partner for other organoboron reagents. This dual functionality enables the development of sophisticated synthetic strategies for the construction of complex heterocyclic frameworks.

The regioselectivity patterns observed in cross-coupling reactions of dichloropyrimidine derivatives provide important insights into the reactivity hierarchy of different positions on the pyrimidine ring. Microwave-assisted regioselective Suzuki coupling studies of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids have demonstrated that position 4 typically exhibits higher reactivity compared to position 2, attributed to the electronic influence of the nitrogen atoms in the pyrimidine ring system. This regioselectivity enables the selective functionalization of specific positions while preserving other halogen substituents for subsequent transformations.

One-pot double Suzuki coupling methodologies have emerged as particularly powerful approaches for the synthesis of diarylated pyrimidines using compounds structurally related to this compound. These protocols enable the quick and efficient synthesis of multiply substituted pyrimidine derivatives through sequential cross-coupling reactions performed in a single reaction vessel. The choice of solvent proves critical to the success of these reaction sequences, with alcoholic solvent mixtures affording much greater reactivity and correspondingly lower reaction temperatures compared to polar aprotic solvents.

The development of specialized conditions for heteroaryl-heteroaryl cross-coupling reactions has significantly expanded the synthetic utility of compounds like this compound. Anhydrous conditions employing neopentyl heteroarylboronic esters as nucleophiles and potassium trimethylsilanolate as a soluble base under anhydrous conditions have enabled challenging cross-coupling reactions that were previously difficult to achieve. The addition of trimethyl borate enhances reaction rates through multiple mechanisms, including solubilization of in situ-generated boronate complexes, prevention of catalyst poisoning by heteroatomic units, and buffering of the inhibitory effects of excess base.

Reaction Type Typical Conditions Key Features Reference
Suzuki-Miyaura Coupling Palladium catalyst, base, organic solvent High functional group tolerance
Microwave-Assisted Coupling Microwave heating, 60-100°C Reduced reaction times
One-Pot Double Coupling Alcoholic solvents, sequential addition Multiple bond formation
Heteroaryl-Heteroaryl Coupling Anhydrous conditions, trimethyl borate Enhanced reactivity

Stereospecific coupling protocols have been developed that enable the transfer of chirality from enantioenriched boronic esters to the final coupled products with complete retention of stereochemical information. These methodologies involve the formation of boronate complexes through addition of lithiated nitrogen heterocycles to chiral boronic esters, followed by acylation-triggered 1,2-migration processes that proceed with complete stereospecificity. Such approaches significantly expand the scope of asymmetric synthesis using organoboron building blocks, particularly for the creation of chiral molecules containing heteroaromatic motifs.

The metal-free borylation reactions that can generate compounds like this compound represent another important advancement in cross-coupling reaction architectures. Pyrimidine-directed metal-free carbon-hydrogen borylation of 2-pyrimidylanilines has been demonstrated to afford synthetically important boronic esters under mild conditions. These transformations proceed through electrophilic aromatic substitution mechanisms involving borenium species generated from boron tribromide and proceed rapidly at room temperature without the need for external additives.

The tolerance of these cross-coupling methodologies to various functional groups and the compatibility with complex molecular architectures make this compound particularly valuable for late-stage functionalization of pharmaceutical intermediates and natural product derivatives. The ability to introduce the boronic ester functionality through metal-catalyzed borylation reactions using bis(pinacolato)diboron provides additional strategic flexibility in synthetic planning. These Miyaura borylation reactions proceed under mild conditions with good functional group tolerance, addressing some of the limitations associated with more reactive organometallic reagents for the preparation of organoboron compounds.

Properties

IUPAC Name

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-6-13-8(12)14-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSUAGFVCYBRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590530
Record name 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-27-3
Record name 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The predominant approach to synthesize 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves the lithiation of a halogenated pyrimidine precursor followed by reaction with a boron reagent, typically pinacolborane or triisopropyl borate, to install the boronate ester group.

Detailed Preparation Methods

Lithiation and Borylation of Halogenated Pyrimidine

  • Starting Material: 5-bromo-2-chloropyrimidine or 4-bromo-2-chloropyrimidine is used as the pyrimidine precursor.
  • Reagents:
    • n-Butyllithium (n-BuLi) in hexane as the strong base for halogen-lithium exchange.
    • Triisopropyl borate or pinacolborane as the boron source.
  • Solvents: Toluene and tetrahydrofuran (THF) mixtures are commonly used.
  • Conditions:
    • The halogen-lithium exchange is carried out at low temperatures, typically −78 °C, to control reactivity and avoid side reactions.
    • After lithiation, the boron reagent is added, and the reaction mixture is warmed gradually to room temperature or −20 °C.
  • Workup:
    • Aqueous acidic quench with 1 M HCl to protonate and stabilize the boronate intermediate.
    • Isolation of the crude product by filtration and washing with hexane.
  • Purification: The crude product is often purified by silica gel column chromatography or recrystallization.

Example Reaction:

Step Reagents & Conditions Yield Notes
1. Halogen-lithium exchange 5-bromo-2-chloropyrimidine (10 mmol), n-BuLi (12 mmol), toluene/THF, −78 °C, 1 h Intermediate formed Strict temperature control essential
2. Borylation Addition of triisopropyl borate (12 mmol), warming to −20 °C, aqueous HCl quench 51% isolated as intermediate Colorless powder obtained
3. Pinacol protection Intermediate + pinacol + MgSO₄, toluene, room temp, 15 h Quantitative (100%) Formation of stable boronate ester

This method yields 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in high purity and yield.

Alternative Method: Direct Borylation via Palladium-Catalyzed Cross-Coupling

  • Catalysts: Palladium-based catalysts such as Pd(dppf)Cl₂.
  • Reaction: Suzuki-Miyaura type borylation of halogenated pyrimidines with bis(pinacolato)diboron.
  • Conditions:
    • Inert atmosphere (argon or nitrogen).
    • Elevated temperature (around 80 °C).
    • Solvents such as anhydrous THF or toluene.
  • Advantages:
    • Avoids use of strong bases like n-BuLi.
    • Suitable for sensitive functional groups.
  • Limitations:
    • Requires palladium catalyst.
    • May need longer reaction times.

This method is more common in industrial or large-scale syntheses due to better scalability and milder conditions.

Reaction Conditions and Yields Summary

Method Starting Material Key Reagents Solvent Temperature Reaction Time Yield Notes
Lithiation/Borylation 5-bromo-2-chloropyrimidine n-BuLi, triisopropyl borate, pinacol, MgSO₄ Toluene/THF −78 °C to RT 15 h (pinacol step) 51% (intermediate), 100% (final) Requires low temp control, sensitive reagents
Pd-Catalyzed Borylation 2-chloro-5-bromopyrimidine bis(pinacolato)diboron, Pd catalyst THF/toluene 80 °C 12 h High (varies) Milder, industrially favored

Key Research Findings and Notes

  • The lithiation-borylation approach is effective but requires careful temperature control and inert atmosphere handling due to the reactivity of n-butyllithium.
  • Pinacol protection of the boronic acid intermediate stabilizes the compound, improving storage and handling.
  • Use of magnesium sulfate during pinacol protection aids in water removal, driving the esterification to completion.
  • Pd-catalyzed borylation offers a milder alternative with good yields, suitable for scale-up.
  • Purity and structural integrity are confirmed via NMR spectroscopy (characteristic methyl peaks at δ ~1.3 ppm for pinacol groups) and mass spectrometry.
  • Solubility considerations: The compound is soluble in DMSO and can be formulated using co-solvents such as PEG300, Tween 80, and corn oil for biological applications.

Practical Preparation Notes

  • Store the compound at room temperature or below to maintain stability.
  • Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation.
  • Use ultrasonic baths or gentle heating (37 °C) to aid dissolution when preparing stock solutions.
  • When preparing in vivo formulations, solvents must be added sequentially with verification of solution clarity at each step to avoid precipitation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

    Cross-Coupling Reactions: This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

    Oxidation and Reduction: The boronate ester moiety can be oxidized to form boronic acids or reduced to form boranes.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Solvents: THF, DMF, or toluene.

    Oxidizing Agents: Hydrogen peroxide (H2O2) for oxidation reactions.

Major Products

    Biaryl Compounds: Formed in Suzuki-Miyaura reactions.

    Boronic Acids: Formed upon oxidation of the boronate ester.

Scientific Research Applications

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boronate esters.

Mechanism of Action

The mechanism by which 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exerts its effects is primarily through its role as a boronate ester. In cross-coupling reactions, the boronate ester forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the desired product.

Comparison with Similar Compounds

Positional Isomers

  • 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 2096339-02-3): A positional isomer with chlorine at position 4 and boronate at position 2.
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS: 944401-57-4): A pyridine analog with a trifluoromethyl group and amine substituent. The trifluoromethyl group enhances lipophilicity, making it suitable for drug discovery .

Substituted Pyrimidines

  • 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Features a methyl group at position 4 instead of chlorine.
  • 2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine : Methoxy groups at positions 2 and 4 introduce steric hindrance and electronic effects, which may necessitate harsher reaction conditions for cross-coupling .

Fused-Ring Systems

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine (CAS: 1416437-27-8): A pyrazolo-pyrimidine hybrid.
  • 4-Chloro-7-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (MW: 419.69 g/mol): Incorporates a phenylsulfonyl group, improving solubility in polar solvents and enabling dual functionalization (chloro for substitution, boronate for coupling) .

Key Findings:

Electronic Effects : Chlorine’s electron-withdrawing nature in the target compound enhances the electrophilicity of the pyrimidine ring, accelerating Suzuki coupling compared to methoxy-substituted analogs .

Steric Considerations : Bulkier substituents (e.g., phenylsulfonyl in ’s compound) reduce reaction rates but improve selectivity in multi-step syntheses .

Biological Activity : Fused-ring systems (e.g., pyrazolo-pyrimidines) exhibit superior binding to ATP pockets in kinases, as demonstrated in MST3/4 kinase inhibitor studies .

Biological Activity

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS Number: 1310404-27-3) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C10H14BClN2O2C_{10}H_{14}BClN_2O_2 with a molecular weight of 240.494 g/mol. The compound features a pyrimidine ring substituted with a chloro group and a dioxaborolane moiety, which may influence its biological activity.

Physical Properties

PropertyValue
Molecular Weight240.494 g/mol
CAS Number1310404-27-3
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of pyrimidine derivatives. In particular, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For example:

  • Mechanism of Action : These compounds may act by inhibiting specific kinases involved in cancer cell signaling pathways. The incorporation of the dioxaborolane moiety is believed to enhance selectivity and potency against targeted cancer types .

Antiviral Activity

Research has indicated that certain pyrimidine derivatives exhibit antiviral properties. For instance:

  • Case Study : A related compound demonstrated significant antiviral activity against influenza viruses by reducing viral load in infected models. The study reported a more than 2-log reduction in viral load following treatment with the compound at doses up to 40 mg/kg .

Toxicological Profile

The safety profile of this compound has been evaluated in preclinical studies:

  • Acute Toxicity : In toxicity assessments involving Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg. This suggests a favorable safety margin for further development .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption and distribution characteristics of new compounds. For this compound:

  • Bioavailability : Initial studies suggest an oral bioavailability of approximately 31.8%, indicating reasonable absorption following oral administration .

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is vital for optimizing drug candidates:

Structural FeatureImpact on Activity
Dioxaborolane SubstitutionEnhances selectivity and potency
Chloro Group PresenceInfluences interaction with targets

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the reactivity of the boronate ester moiety. A protocol involves reacting a halogenated pyrimidine precursor (e.g., 4-chloro-2-iodopyrimidine) with a pinacol borane reagent under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/water) with a base like Na₂CO₃ . Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol. Purity ≥98% is confirmed by HPLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., chloro and boronate groups). The pyrimidine ring protons appear as distinct singlets in aromatic regions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₀H₁₄BClN₂O₂; theoretical 240.49 g/mol) .
  • X-ray Crystallography : For unambiguous structural determination. SHELX and OLEX2 are widely used for refinement and analysis .

Q. How should this compound be stored to ensure stability?

Store in a dry, sealed container under inert gas (N₂/Ar) at 2–8°C. The boronate ester is moisture-sensitive; prolonged exposure to air may hydrolyze the dioxaborolane ring, detectable via ¹¹B NMR (broadening or shift from ~30 ppm to ~10 ppm for boric acid) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound?

Optimization involves:

  • Catalyst Selection : Pd(OAc)₂ with ligands like SPhos or XPhos enhances efficiency for electron-deficient aryl chlorides .
  • Solvent/Base Systems : Use toluene/ethanol/water (3:1:1) with K₃PO₄ to balance solubility and reactivity.
  • Temperature : Reactions typically proceed at 80–100°C for 12–24 hours. Monitor by TLC or LC-MS for conversion .

Q. What analytical strategies resolve contradictions in reaction outcomes (e.g., low yields or byproducts)?

  • Byproduct Identification : Use LC-MS to detect hydrolyzed boronic acid (m/z 166) or deborylated pyrimidine.
  • Catalyst Poisoning : Test for residual moisture via Karl Fischer titration; dry solvents over molecular sieves.
  • Competitive Reactivity : The chloro group may undergo undesired nucleophilic substitution. Use milder bases (e.g., Cs₂CO₃) or protect the position with directing groups .

Q. How is this compound applied in targeted drug delivery systems?

The boronate ester acts as a ROS-responsive linker. Conjugation to therapeutic proteins (e.g., RNase A) via lysine residues enables selective activation in high-ROS environments (e.g., cancer cells). Validate reactivation kinetics using H₂O₂-treated HPLC assays and cytotoxicity profiling in vitro .

Q. What crystallographic tools are recommended for structural analysis of derivatives?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
  • Refinement : SHELXL (for high-resolution data) or OLEX2 (for automated solution and visualization). Address disorder in the dioxaborolane ring via restrained refinement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

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